Product packaging for 8-Azaspiro[4.5]decan-1-one(Cat. No.:CAS No. 198133-82-3)

8-Azaspiro[4.5]decan-1-one

Cat. No.: B179795
CAS No.: 198133-82-3
M. Wt: 153.22 g/mol
InChI Key: LSFCLYRZJPQJHA-UHFFFAOYSA-N
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Description

8-Azaspiro[4.5]decan-1-one is a versatile spirocyclic chemical scaffold with significant value in medicinal chemistry and drug discovery research . This compound features a ketone group fused to an azaspiro[4.5]decane system, making it a privileged structure for designing biologically active molecules. Its core skeleton serves as a key synthetic intermediate and building block in developing compounds for central nervous system (CNS) targets . Research indicates that derivatives of 1-oxa-8-azaspiro[4.5]decane, which are structurally similar, have been investigated as potent M1 muscarinic agonists for the symptomatic treatment of cognitive disorders such as Alzheimer's disease . Furthermore, the azaspiro[4.5]decane scaffold is featured in compounds studied as Fatty Acid Amide Hydrolase (FAAH) inhibitors, presenting a potential therapeutic strategy for managing pain, anxiety disorders, and urinary incontinence . Other research applications for related spirocyclic compounds include their use as neuropeptide Y5 receptor antagonists for the treatment of eating disorders and obesity . The structural complexity of this compound provides multiple sites for chemical modification, enabling researchers to explore a wide range of structure-activity relationships. This product is intended for research purposes and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO B179795 8-Azaspiro[4.5]decan-1-one CAS No. 198133-82-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-azaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-8-2-1-3-9(8)4-6-10-7-5-9/h10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFCLYRZJPQJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432163
Record name 8-Azaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198133-82-3
Record name 8-Azaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 8 Azaspiro 4.5 Decan 1 One and Its Derivatives

Classic and Established Synthesis Routes for Spiro[4.5]decane Frameworks

Traditional methods for constructing the spiro[4.5]decane core often rely on robust and well-understood chemical transformations. These routes provide reliable access to the basic scaffold, which can then be further functionalized.

Condensation Reactions for Azaspiroketals and Related Structures

Condensation reactions are a cornerstone for the formation of heterocyclic rings. A direct and industrially applicable method for preparing 8-azaspiro[4.5]decane-7,9-dione involves the direct condensation of 1,1-cyclopentanediacetic acid (referred to as 1,1-pentamethylene oxalic acid in the patent) with urea. google.com This reaction is typically performed at high temperatures (150-200 °C) without the need for a solvent, simplifying the process and making it cost-effective. The crude product is then purified by recrystallization from ethanol (B145695) to yield the desired spiro compound. google.com This method highlights a straightforward approach using readily available and inexpensive starting materials. google.com

Another relevant condensation strategy is the Strecker reaction, which can be used to synthesize key α-amino nitrile intermediates. For example, the reaction of 4-phenylcyclohexan-1-one with sodium cyanide and methylamine (B109427) hydrochloride produces an α-amino nitrile, which serves as a precursor for the synthesis of 1,3-diazaspiro[4.5]decane-2,4-dione derivatives. mdpi.com

Table 1: Synthesis of 8-Azaspiro[4.5]decane-7,9-dione via Condensation google.com

Reactant 1 Reactant 2 Molar Ratio (1:2) Temperature (°C) Reaction Time (hr) Yield (%)
1,1-Cyclopentanediacetic Acid Urea 1 : 1.4 160-170 1 89.5

Cyclization Reactions in Spirocyclic System Formation

Cyclization reactions are fundamental to the creation of the spirocyclic framework. Palladium-catalyzed reactions have emerged as powerful tools for this purpose. A notable example is a tandem process involving a Narasaka–Heck cyclization followed by C–H activation and a [4+2] annulation to assemble spirocyclic pyrrolines. nih.gov This cascade reaction demonstrates how a transient σ-alkyl-Pd(II) intermediate, formed during the initial cyclization, can activate a remote C-H bond to construct the spiro-palladacycle. nih.gov

Furthermore, cascade ring-opening/cyclization reactions provide an efficient route to complex spiro-heterocycles. For instance, the reaction of spiro(nitrocyclopropane)oxindoles with Huisgen zwitterions leads to polyfunctionalized pyrazolo[3,4-b]indole derivatives with high stereoselectivity. acs.orgnih.gov While not forming an azaspiro[4.5]decane directly, this methodology showcases the potential of cascade reactions in building intricate spiro systems. acs.orgnih.gov The intramolecular addition of ketyl radicals, generated through sodium/ammonia (B1221849) reduction of unsaturated carboxylic esters, also represents a viable cyclization strategy for accessing spirocyclic systems. acs.org

One-Pot Multicomponent Reactions for Azaspiroalkanones

One-pot multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and operational simplicity. researchgate.netrsc.orgmdpi.com These reactions allow for the construction of complex molecules like azaspiroalkanones in a single step from three or more starting materials, avoiding the need for isolating intermediates. mdpi.com

A pertinent example is the one-pot, three-component synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. nih.gov This reaction involves the condensation of a Schiff base (formed in situ from 4-(2-cyclohexylidenehydrazinyl)quinolin-2(1H)-one) with thioglycolic acid. nih.gov This approach yields the spiro-thiazolidinone core efficiently. nih.gov Similarly, a catalyst-free, three-component reaction between isocyanides, acetylenic esters, and isoxazol-5(4H)-one derivatives has been developed to produce novel azaspiro[4.4]nona-triene heterocycles. nih.gov These MCRs exemplify robust strategies for rapidly assembling diverse spirocyclic structures. nih.govnih.gov

Synthesis from Benzoic Acids via Birch Reduction

The Birch reduction is a classic method for the partial reduction of aromatic rings, providing valuable intermediates for further synthesis. orgsyn.org Benzoic acids are common substrates for this reaction, typically yielding 1,4-dihydrobenzoic acid derivatives. orgsyn.org This transformation is usually carried out using an alkali metal (like sodium) in liquid ammonia with an alcohol as a proton source. orgsyn.org

The resulting dihydrobenzoic acid intermediates are key precursors in the synthesis of more complex molecules. The Birch reduction-alkylation of benzoic acids is a frequently used strategy in the total synthesis of natural products and other complex targets. In this two-step process, the initially formed enolate from the reduction is trapped with an alkyl halide. This allows for the introduction of substituents with high regioselectivity. The resulting substituted cyclohexadiene can then undergo further transformations, such as cyclization, to build the spiro[4.5]decane framework. This method can utilize the carboxylic acid group as a "traceless" directing group, which is later removed after guiding the formation of the desired structure.

Advanced Synthetic Approaches for Complex 8-Azaspiro[4.5]decan-1-one Derivatives

As the demand for enantiomerically pure and structurally complex spirocycles grows, particularly for pharmaceutical applications, advanced synthetic methods that control stereochemistry are crucial.

Stereoselective and Chiral Synthesis Strategies

Controlling the three-dimensional arrangement of atoms is a central challenge in modern organic synthesis. For azaspiro[4.5]decan-1-one derivatives, achieving stereoselectivity is essential for developing potent and selective drug candidates.

One successful approach involves the synthesis and systematic modification of related 1-oxa-8-azaspiro[4.5]decanes. In one study, the optical resolution of racemic 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and its methylene (B1212753) analogue was performed to separate the enantiomers. nih.gov The absolute configuration of the biologically active (-)-isomer of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was determined to be (S) by X-ray crystal structure analysis, demonstrating that biological activity can reside preferentially in a single stereoisomer. nih.gov

Chiral Salt Resolution Techniques

Chiral resolution is a classical yet effective method for separating racemic mixtures into their individual enantiomers. wikipedia.org This technique is particularly applicable to the separation of chiral amines and acids. The process involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. libretexts.orgpharmtech.com Due to their different physical properties, these diastereomers can often be separated by crystallization. libretexts.org

In the context of azaspiro[4.5]decane derivatives, chiral resolution has been employed, although it can be an inefficient process. sci-hub.se For instance, the separation of a chiral amine derivative was initially achieved through chiral salt resolution, which proved to be laborious. sci-hub.se The success of this method hinges on the differential solubility of the diastereomeric salts, which is often unpredictable. wikipedia.org Common resolving agents for amines include chiral acids like tartaric acid and camphorsulfonic acid. wikipedia.orglibretexts.orgpharmtech.com Despite its drawbacks, which include the necessary loss of at least half of the starting material, chiral resolution remains a viable option, especially when combined with racemization of the undesired enantiomer for recycling. wikipedia.orgpharmtech.com

Resolving Agent TypeExamplesApplication
Chiral Acids(+)-Tartaric acid, (-)-Malic acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acidResolution of racemic bases
Chiral BasesBrucine, Strychnine, Quinine, 1-PhenylethanamineResolution of racemic acids
Biocatalytic Transaminase Technology for Enantioselective Production

A more efficient and selective alternative to chiral resolution for producing enantiomerically pure amines is biocatalytic transamination. researchgate.net ω-Transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor, requiring pyridoxal (B1214274) 5′-phosphate (PLP) as a cofactor. nih.gov This technology offers a powerful method for the asymmetric synthesis of chiral amines from their corresponding ketones with high enantiomeric excess and conversion rates. researchgate.netnih.gov

For the synthesis of a 1-oxa-8-azaspiro[4.5]decan-3-amine derivative, biocatalytic transaminase technology has been successfully applied. sci-hub.seresearchgate.net This approach circumvents the limitations of an earlier racemic synthesis that utilized an energetic azide (B81097) intermediate and inefficient chiral salt resolution. sci-hub.se By employing a suitable ω-transaminase, the desired enantiomer can be prepared in high yield and enantiomeric excess. sci-hub.se The versatility of ω-transaminases allows for the use of various amine donors, such as 2-propylamine, and can even be effective in organic solvents like methyl tert-butyl ether (MTBE). researchgate.net

Enzyme SystemApplicationKey Features
ω-TransaminaseAsymmetric amination of ketonesHigh enantioselectivity (>99% ee), high conversion rates, broad substrate scope
NAD+-reducing hydrogenase, Alanine dehydrogenase, ω-TransaminaseStereoselective amination of ketones using NH3 and H2Produces both R- and S-enantiomers of various amines

Flow Chemistry Applications in Azaspiro[4.5]decane Synthesis

Flow chemistry, or continuous flow processing, has emerged as a key enabling technology in pharmaceutical manufacturing, offering improved control, safety, and scalability compared to traditional batch methods. goflow.at The use of microreactors with small channel dimensions allows for exceptionally fast heat and mass transfer, preventing the formation of hot-spots and enabling the safe use of highly reactive or unstable intermediates. goflow.atyoutube.com

In the synthesis of a 1-oxa-8-azaspiro[4.5]decan-3-amine intermediate, a continuous three-step flow process was developed to scale up the formation and reduction of a hazardous azide intermediate. sci-hub.se This approach significantly improved the reaction conditions, reducing the reaction time from 24 hours in a batch process to just 10 minutes in a flow reactor, while also using a lower excess of sodium azide. sci-hub.se The ability to precisely control reaction parameters like temperature, residence time, and stoichiometry makes flow chemistry particularly advantageous for optimizing and scaling up synthetic routes. sci-hub.seillinois.edu

Metal-Catalyzed Coupling and Cyclization Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. youtube.comuwindsor.cadntb.gov.ua The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination, with palladium cycling between the 0 and +2 oxidation states. youtube.com

While direct examples for the synthesis of this compound via this method are not detailed in the provided context, the principles of palladium catalysis are broadly applicable to the synthesis of complex molecules, including spirocyclic systems. nih.govyoutube.com For instance, the Suzuki-Miyaura coupling, which utilizes organoboron compounds, is a versatile method for forming carbon-carbon bonds and tolerates a wide range of functional groups. uwindsor.caucl.ac.uk Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many nitrogen-containing heterocycles. youtube.com

Metal-catalyzed oxidative cyclization represents another powerful strategy for the construction of cyclic and spirocyclic frameworks. While specific examples for this compound are not explicitly provided, this methodology is relevant to the synthesis of related spirocyclic structures. These reactions often involve the formation of a new ring system through an intramolecular oxidative process, frequently mediated by a transition metal catalyst.

Utilization of Energetic Azide Intermediates and their Reduction

The initial racemic synthesis of a key 1-oxa-8-azaspiro[4.5]decan-3-amine intermediate involved the use of an energetic azide intermediate. sci-hub.se Azides are versatile functional groups that can be readily converted to amines via reduction. However, their energetic nature poses significant challenges for large-scale production in traditional batch processes due to safety concerns. sci-hub.segoflow.at

To mitigate these risks, a continuous flow process was developed. sci-hub.se The SN2 reaction to form the spirocyclic azide from the corresponding bromide was optimized in a flow reactor, allowing for a significant reduction in reaction time and the amount of sodium azide required. sci-hub.se The subsequent reduction of the azide to the desired amine was also incorporated into the continuous flow setup, demonstrating the utility of this technology for handling hazardous intermediates safely and efficiently. sci-hub.se

Patented Synthetic Procedures for 8-Azaspiro[4.5]decan-7,9-dione and Analogues

The synthesis of 8-azaspiro[4.5]decane-7,9-dione and its derivatives is the subject of various patented methods, reflecting their importance as intermediates in the pharmaceutical industry. These patents often focus on developing cost-effective, efficient, and scalable processes suitable for industrial production.

One patented method describes a direct and simplified approach to producing 8-azaspiro[4.5]decane-7,9-dione. google.com This process involves the reaction of 1,1-pentamethylene oxalic acid with urea. google.com The key advantages highlighted in this patent are the low cost of raw materials and a short reaction time, which are particularly desirable for large-scale manufacturing. google.com The reaction is carried out by heating and stirring the reactants, followed by recrystallization of the crude product to yield the final compound as white crystals. google.com

The table below summarizes the reaction conditions and outcomes from two examples provided in the patent.

Table 1: Patented Synthesis of 8-Azaspiro[4.5]decan-7,9-dione google.com

Reactants Mole Ratio (1,1-pentamethylene oxalic acid : urea) Reaction Temperature Reaction Time Purification Yield Melting Point
1,1-pentamethylene oxalic acid, Urea 1 : 1.2 150-160 °C 1.5 hours Recrystallization from 30% ethanol with activated carbon 89.5% 154-156 °C

Furthermore, patented procedures are available for the synthesis of more complex analogues, such as 8-[4-(4-pyrimidin-2-yl-1-piperazinyl)butyl]-8-azaspiro[4.5]decane-7,9-dione. google.com One such patent outlines a multi-step synthesis starting from 8-azaspiro[4.5]decane-7,9-dione. google.com

The first step involves the formation of an intermediate, 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. This is achieved by reacting 8H-8-azaspiro[4.5]decane-7,9-dione with 1,4-dibromobutane (B41627) in the presence of sodium methylate in dimethylformamide. google.com

The table below details the reaction sequence and yields for the synthesis of this analogue.

Table 2: Patented Synthesis of an 8-Azaspiro[4.5]decan-7,9-dione Analogue google.com

Step Reactants Key Reagents/Solvents Reaction Temperature Yield
1 8H-8-azaspiro[4.5]decane-7,9-dione, 1,4-dibromobutane Sodium methylate, Dimethylformamide 5-10 °C to Room Temperature 92.0% (of 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione)
2 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, Piperazine - - 83% (of 8-(4-piperazin-1-yl-butyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride)

Chemical Transformations and Derivatization of 8 Azaspiro 4.5 Decan 1 One Analogues

Oxidation Reactions of Azaspiro[4.5]decan-1-one Systems

Oxidation reactions are fundamental in modifying the 8-azaspiro[4.5]decane core, enabling the introduction of new functional groups and altering the oxidation state of existing ones. These transformations can enhance the reactivity of the molecule for further derivatization.

The oxidation of azaspiro[4.5]decane systems can lead to the formation of ketones or carboxylic acids, depending on the starting material and the oxidizing agent used. For instance, the oxa-ring in some analogues is susceptible to oxidation by agents like potassium permanganate (B83412) (KMnO4), which can result in ketone derivatives. The specific conditions and reagents determine the final product. While direct oxidation of the parent 8-Azaspiro[4.5]decan-1-one to other ketones or carboxylic acids is not extensively detailed in the provided results, the oxidation of related spirocyclic compounds is a common transformation. For example, the oxidation of halides to carbonyl compounds can be achieved using various oxidants like sulfoxides or metal oxides. researchgate.net In some cases, oxidative demetalation of related azaspirocyclic cyclohexadienyl ruthenium complexes using copper(II) chloride yields azaspiro[4.5]decane derivatives. acs.org

In analogues containing a sulfur atom, such as 1-thia-4-azaspiro[4.5]decanes, the sulfur can be oxidized to form the corresponding sulfoxides and sulfones. thieme-connect.com For example, 1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride can be oxidized to the corresponding sulfoxide (B87167) using a mild oxidizing agent. Further oxidation under stronger conditions with an agent like potassium permanganate (KMnO4) in an acidic environment yields the sulfone. vulcanchem.com This transformation is significant as it alters the electronic properties and polarity of the molecule, which can influence its biological activity.

Starting MaterialReagentProduct
1,4-Dithia-8-aza-spiro[4.5]decane hydrochlorideMild Oxidizing Agent1,4-Dithia-8-aza-spiro[4.5]decane sulfoxide hydrochloride vulcanchem.com
1,4-Dithia-8-aza-spiro[4.5]decane hydrochlorideKMnO4, acidic conditions1,4-Dithia-8-aza-spiro[4.5]decane sulfone hydrochloride vulcanchem.com

Reduction Reactions of Ketone and Lactone Moieties

Reduction reactions are commonly employed to transform ketone and lactone functionalities within the azaspiro[4.5]decane framework, leading to the formation of alcohols and amines, which can serve as versatile intermediates for further synthesis.

The ketone group in compounds like 1-Azaspiro[4.5]decan-2-one can be reduced to a secondary alcohol using reducing agents such as sodium borohydride. Similarly, other azaspiro compounds can be reduced using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with palladium on carbon (Pd/C). These reactions convert carbonyl groups to hydroxyl groups, increasing the molecule's polarity and providing a new site for functionalization.

Furthermore, the reduction of an azide (B81097) group, often introduced via nucleophilic substitution, can yield a primary amine. For example, a mesylated alcohol can be displaced by sodium azide, and the resulting azide is then reduced to an amine using zinc and acetic acid. researchgate.net Biocatalytic methods using transaminases have also been developed to directly convert ketone intermediates into chiral amines with high efficiency and stereoselectivity. researchgate.netsci-hub.se

Starting MaterialReagent(s)Product Type
1-Azaspiro[4.5]decan-2-oneSodium borohydrideSecondary alcohol
1-Oxa-8-azaspiro[4.5]decan-3-oneLithium aluminum hydride (LiAlH₄)Alcohol
Azide-functionalized azaspirodecaneZinc, Acetic AcidAmine researchgate.net
Ketone intermediateTransaminase (e.g., ATA-025)Chiral amine researchgate.net

Nucleophilic Substitution Reactions within the Spiro[4.5]decane Core

Nucleophilic substitution is a key strategy for introducing a wide array of functional groups onto the azaspiro[4.5]decane scaffold, allowing for the fine-tuning of its chemical and biological properties.

The nitrogen atom in the azaspiro[4.5]decane ring is nucleophilic and can readily react with electrophiles. A common reaction is N-alkylation, where treatment with alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) attaches an alkyl group to the nitrogen.

Nucleophilic substitution can also occur at carbon atoms, particularly when a good leaving group is present. For instance, a tosyloxy group, which is an excellent leaving group, can be displaced by various nucleophiles. This has been utilized in the synthesis of radioligands, where a tosylate precursor reacts with fluoride-18 ([¹⁸F]⁻) in a nucleophilic substitution reaction. nih.govresearchgate.net Similarly, the chlorine atom on a pyridine (B92270) ring attached to the azaspiro core can undergo nucleophilic substitution, allowing for the introduction of different nucleophiles. smolecule.com Azide and cyano groups can also be introduced through nucleophilic substitution using reagents like sodium azide (NaN₃) and potassium cyanide (KCN), respectively.

Reaction TypeReagentsPosition of SubstitutionResulting Moiety
N-AlkylationAlkyl halide, K₂CO₃Nitrogen atomAlkyl group
Nucleophilic Fluorination[¹⁸F]⁻, Tosylate precursorCarbon atomFluorine-18 (B77423) nih.govresearchgate.net
Nucleophilic SubstitutionVarious nucleophilesCarbon atom (of a 3-chloropyridine (B48278) moiety)Various substituents smolecule.com
Azide IntroductionSodium azide (NaN₃)Carbon atomAzide group researchgate.net
Cyano IntroductionPotassium cyanide (KCN)Carbon atomCyano group

Formation of Supramolecular Assemblies Involving Azaspiro[4.5]decanes

The rigid, three-dimensional architecture of the 8-azaspiro[4.5]decane scaffold makes it a compelling building block in supramolecular chemistry. The inherent structural features, including the presence of hydrogen bond donors and acceptors, and the potential for introducing various functional groups, allow these molecules to self-assemble into well-defined, higher-order structures. These assemblies are governed by a range of non-covalent interactions, leading to the formation of complex crystalline networks and other organized systems.

Research into the crystal engineering of azaspiro[4.5]decane derivatives reveals that specific intermolecular forces dictate the final supramolecular architecture. The combination of the piperidine (B6355638) nitrogen, carbonyl groups, and other strategically placed heteroatoms or substituents provides multiple sites for molecular recognition and interaction.

Key non-covalent interactions that drive the self-assembly of azaspiro[4.5]decane analogues include hydrogen bonding, halogen bonding, and π-interactions. For instance, in the crystal structure of 4-[(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)amino]benzoic acid, intermolecular N—H⋯O and O—H⋯O hydrogen bonds are fundamental, linking the molecules into a two-dimensional framework. researchgate.net This network is further reinforced by weaker C—H⋯π interactions. researchgate.net Similarly, the crystal packing of certain 8-azaspiro[4.5]decane-2,10-dione stereoisomers is stabilized by C—H⋯O hydrogen bonds. iucr.org

The introduction of sulfur atoms into the scaffold, as seen in 1-thia-4-azaspiro[4.5]decane derivatives, expands the range of possible interactions. These analogues can form racemic dimers through a combination of hydrogen, chalcogen, and π–π bonds. researchgate.net In the case of 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one, the crystal packing is directed by intermolecular C—H⋯O=C interactions, where the carbonyl oxygen acts as a double acceptor. researchgate.net

Furthermore, the incorporation of halogenated substituents can lead to halogen-bonded assemblies. Derivatives containing a m-chlorophenyl substituent have been shown to form halogen-bonded homochiral chains. researchgate.net The combination of various interactions is evident in complex structures like those involving 8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione, where a three-dimensional network is formed through C—H⋯O and C—H⋯π hydrogen bonds, augmented by π–π stacking and I⋯N halogen bonds. iucr.org The specific crystal form adopted can also be significant, as demonstrated by 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), which can crystallize in a noncentrosymmetric P2₁2₁2₁ space group, a structure relevant for materials with nonlinear optical properties. acs.org

The following table summarizes documented examples of supramolecular assemblies involving azaspiro[4.5]decane analogues and the primary interactions responsible for their formation.

Azaspiro[4.5]decane AnalogueType of Supramolecular AssemblyDriving Non-Covalent InteractionsCitation
4-[(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)amino]benzoic acidTwo-dimensional frameworkN—H⋯O, O—H⋯O hydrogen bonds, C—H⋯π interactions researchgate.net
1-Thia-4-azaspiro[4.5]decane derivativesRacemic dimersHydrogen bonds, Chalcogen bonds, π–π interactions researchgate.net
1-Thia-4-azaspiro[4.5]decane with m-chlorophenyl substituentHomochiral chainsHalogen bonds researchgate.net
8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-oneCrystal packing via intermolecular linksC—H⋯O=C hydrogen bonds researchgate.net
8-Azaspiro[4.5]decane-2,10-dione stereoisomersStabilized crystal structureC—H⋯O hydrogen bonds iucr.org
Derivatives with 8-azaspiro[4.5]decane-7,9-dione moietyThree-dimensional networkC—H⋯O, C—H⋯π hydrogen bonds, π–π stacking, I⋯N halogen bonds iucr.org
8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA)Noncentrosymmetric crystal lattice (P2₁2₁2₁)Packing forces leading to specific crystal symmetry acs.org

Advanced Structural Elucidation and Conformational Analysis

Crystallographic Studies of 8-Azaspiro[4.5]decan-1-one Derivatives

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction analysis of various derivatives of the azaspiro[4.5]decane framework has revealed key structural features. For instance, in the case of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, the five-membered thiazolidinone ring often adopts a twisted or envelope conformation. iucr.orgnih.goviucr.org The larger cyclohexane (B81311) ring typically exists in a stable chair conformation. iucr.orgnih.gov

In a study of 4-benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one, the thiazolidine (B150603) ring was found to be in a twist conformation, while the cyclohexane ring maintained a chair form. The sulfur and nitrogen atoms attached to the spiro carbon were observed in axial and equatorial positions, respectively. nih.gov Similarly, for 8-methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one, the cyclohexane ring adopts a chair conformation and the thiazole (B1198619) ring has a twist conformation. iucr.org

These findings for derivatives suggest that the parent this compound would likely exhibit a similar arrangement, with the six-membered ring in a chair conformation and the five-membered lactam ring adopting a conformation that minimizes steric strain, such as an envelope or twist form.

Table 1: Selected Crystallographic Data for an 8-Azaspiro[4.5]decane Derivative

Parameter 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one nih.gov
Formula C₂₁H₂₃NOS
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.8299 (9)
b (Å) 15.3823 (14)
c (Å) 12.0833 (10)
β (°) 108.717 (4)
Volume (ų) 1730.4 (3)

| Z | 4 |

This interactive table provides a summary of the unit cell parameters determined by X-ray diffraction.

Determination of Configuration and Conformation in Spirolactams

The determination of the relative configuration and conformation of substituents on the spirocyclic framework is a critical aspect of structural analysis. X-ray crystallography has been successfully employed to unequivocally assign cis and trans isomers of substituted 2-azaspiro[4.5]decan-1-ones. In these spirolactams, the lactam ring typically adopts an envelope conformation, while the cyclohexane ring maintains a chair conformation. The key differentiator between isomers is the relative orientation of substituents on the cyclohexane ring with respect to the carbonyl group of the lactam ring.

A notable feature in some of these compounds is the presence of a mirror plane within the molecule. This symmetry, combined with crystallization in centrosymmetric space groups, leads to the formation of interesting enantiomer-like pairs in the crystal packing.

Analysis of Asymmetric Units and Crystal Packing Effects

The asymmetric unit of a crystal is the smallest part of the crystal structure from which the entire crystal can be built up using symmetry operations. For some derivatives, such as 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] iucr.orgmdpi.comgoogle.comtriazin-4(3H)-one, the asymmetric unit contains the molecule bound to its target protein, revealing the specific interactions that govern its biological activity. tandfonline.comnih.gov

Crystal packing is influenced by intermolecular forces such as hydrogen bonding. In the crystal structure of 4-(pyrimidin-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one, supramolecular dimers are formed through C-H···O interactions between centrosymmetrically related molecules. These dimers are further linked into tapes via C-H···S contacts. iucr.org Similarly, in 8-methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one, the crystal packing involves C-H···O=C intermolecular interactions. iucr.org These interactions are fundamental in stabilizing the crystal lattice.

Spectroscopic Techniques for Structural Characterization

Alongside crystallography, spectroscopic methods are vital for elucidating the structure of molecules, particularly in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-¹³ (¹³C). This allows for the identification of functional groups and the deduction of the connectivity of atoms within a molecule.

In ¹H NMR spectra of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, the protons of the methylene (B1212753) group in the thiazolidinone ring typically appear as a singlet in the range of δ 3.37-3.63 ppm. mdpi.comnih.gov The protons of the cyclohexane ring exhibit multiplet signals at lower chemical shifts, generally between δ 1.24-1.95 ppm. mdpi.com

In the ¹³C NMR spectra, the carbonyl carbon (C=O) of the lactam ring is a key indicator, with its resonance appearing significantly downfield. For example, in 4-(4-bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one, the carbonyl carbon appears at δ 172.2 ppm. mdpi.com The spiro carbon atom, being a quaternary carbon, also has a characteristic chemical shift, often appearing around δ 74 ppm in these derivatives. mdpi.com The carbons of the cyclohexane ring resonate in the upfield region, typically between δ 23-40 ppm. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a 1-Thia-4-azaspiro[4.5]decan-3-one Derivative

Group ¹H Chemical Shift (δ, ppm) mdpi.com ¹³C Chemical Shift (δ, ppm) mdpi.com
CH₃ (on cyclohexane) 0.88 (d) 23.1
Cyclohexane Protons 1.24-1.79 (m) 24.0-39.5
CH₂ (thiazolidinone) 3.37 (s) 43.7
Spiro Carbon - 74.1
Aromatic Protons 7.22-7.34 (d) 115.4-161.1

| C=O | - | 172.3 |

This interactive table showcases typical NMR data for a derivative, which helps in understanding the electronic environment of different parts of the molecule. 'd' denotes a doublet and 'm' a multiplet.

This spectroscopic information, when combined with crystallographic data, provides a comprehensive understanding of the structural characteristics of the this compound scaffold and its derivatives.

Computational Chemistry in Conformational and Electronic Structure Studies

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic structure and geometry of molecules, including the calculation of rotational barriers. uni-hannover.de In the study of a derivative of 8-azaspiro[4.5]decane, DFT calculations were employed to complement experimental findings from dynamic NMR. The calculations revealed two distinct barriers to rotation about the C2BTZ−Npiperidine bond, with one barrier being 4.1 kcal/mol larger than the other. researchgate.net This theoretical insight helps to rationalize the experimentally observed rotational barrier and provides a more detailed picture of the conformational landscape. researchgate.net DFT calculations can accurately predict ground-state geometries, transition-state structures, and the associated energy barriers, making it a powerful method for understanding the stereodynamics of complex molecules. researchgate.net

Computer-assisted conformational analysis is a broad field that encompasses various computational methods to explore the conformational space of a molecule. These studies are crucial for understanding the relationship between a molecule's structure and its activity. For derivatives of this compound, such analyses have been used to compare the chemical structure of antagonists with their corresponding biological targets. acs.org For example, conformational analysis was used to compare the structure of spiroglumide (B159829) amido acid derivatives, which contain the 8-azaspiro[4.5]decane moiety, with the agonist pentagastrin. acs.org By understanding the preferred conformations of these molecules, researchers can gain insights into the structural requirements for biological activity and design more potent and selective compounds. acs.org

Applications and Research Perspectives of 8 Azaspiro 4.5 Decan 1 One As a Chemical Scaffold

Role as a Versatile Building Block in Complex Molecule Synthesis

The rigid, yet conformationally defined, structure of the 8-azaspiro[4.5]decane core makes it an attractive starting point for the synthesis of more elaborate molecular architectures. Its utility as a foundational scaffold allows chemists to introduce diverse functionalities at specific positions, leading to libraries of novel compounds with varied properties. This versatility is crucial in fields ranging from materials science to drug discovery.

The 8-azaspiro[4.5]decane motif and its derivatives are frequently employed as key intermediates in multi-step synthetic pathways. For instance, 1-Oxa-8-azaspiro[4.5]decan-3-ol serves as a crucial building block for creating complex bioactive molecules, including muscarinic agonists and enzyme inhibitors . The development of simple, cost-effective, and high-yield synthetic routes is a key focus of process research. A notable example is the three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, which proceeds under mild conditions and produces intermediates that can be used without extensive purification, highlighting the scaffold's value to the pharmaceutical industry mdpi.com. The bifunctional nature of related intermediates like 1,4-Dioxaspiro[4.5]decan-8-one makes them exceptionally useful in the synthesis of various organic chemicals researchgate.net.

Integration into Medicinal Chemistry Scaffolds

The incorporation of the 8-azaspiro[4.5]decane scaffold is a widely used strategy in medicinal chemistry to create novel therapeutic agents. Azaspirodecane derivatives are foundational in the production of compounds with potential anti-inflammatory, antioxidant, anticonvulsant, and antimicrobial properties researchgate.net. The spirocyclic system allows for precise spatial arrangement of substituents, which is often beneficial for optimizing interactions with biological targets researchgate.net.

The 8-azaspiro[4.5]decane core is present in a wide array of compounds designed for specific therapeutic purposes. Researchers have successfully synthesized derivatives targeting various diseases. For example, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed as potential antifungal agents nih.gov. In another study, derivatives of this same scaffold were identified as potent and selective dual TYK2/JAK1 inhibitors for treating inflammatory bowel disease researchgate.net. Furthermore, the scaffold has been integral to the development of radioligands for imaging, such as 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane derivatives, which show high affinity for sigma-1 (σ1) receptors and have potential as PET imaging agents for tumors nih.govnih.gov.

Table 1: Examples of Medicinally Active Agents Based on Azaspiro[4.5]decane Scaffolds

Derivative Class Therapeutic Target/Application Reference
2,8-Diazaspiro[4.5]decan-1-one Derivatives Antifungal (Chitin Synthase Inhibitors) nih.gov
2,8-Diazaspiro[4.5]decan-1-one Derivatives Anti-inflammatory (TYK2/JAK1 Inhibitors) researchgate.net
1-Oxa-8-azaspiro[4.5]decane Derivatives Muscarinic M1 Agonists (Alzheimer's Disease) nih.gov
1-Oxa-3,8-diazaspiro[4.5]decan-2-ones Antihypertensive (α-Adrenergic Blockers) nih.gov
1-Oxa-8-azaspiro[4.5]decane Derivatives PET Imaging (σ1 Receptor Radioligands) nih.gov

The strategy of using core scaffolds to build analogues of natural products is a cornerstone of medicinal chemistry. The 8-azaspiro[4.5]decane skeleton has been used to create structural analogues of naturally occurring compounds to achieve improved therapeutic profiles. A clear example is the design of M1 muscarinic agonists, where the tetrahydrofuran (B95107) ring from the natural alkaloid muscarone (B76360) was incorporated into an 8-azaspiro[4.5]decane skeleton nih.gov. This approach aims to mimic the bioactivity of a natural product while optimizing its drug-like properties. The broader field of Diversity-Oriented Synthesis (DOS) often uses versatile building blocks to generate libraries of natural product analogues, and scaffolds like azaspirocycles are ideal candidates for such strategies mdpi.com.

The defining feature of a spirocycle is the single atom shared between two rings, which imparts significant conformational rigidity to the molecule . In drug design, this rigidity is highly advantageous as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity and potency researchgate.net. The spiro center in compounds like 8-Oxa-2-azaspiro[4.5]decan-4-one creates a well-defined three-dimensional structure that can enhance target binding specificity and improve metabolic stability . Furthermore, modifications to the scaffold can be used to fine-tune critical physicochemical properties. For instance, in the development of σ1 receptor ligands, researchers have focused on creating derivatives with lower lipophilicity to improve their pharmacokinetic profiles for use as tumor imaging agents nih.govresearchgate.net. The presence of fluorine atoms in some derivatives can also significantly alter properties like metabolic stability ontosight.ai.

Mechanistic Investigations of Biological Activity (excluding clinical outcomes)

Understanding how these compounds interact with biological systems at a molecular level is crucial for their development. Mechanistic studies have revealed that derivatives of the 8-azaspiro[4.5]decane scaffold act on a variety of biological targets.

For example, certain 2,8-diazaspiro[4.5]decan-1-one derivatives have been shown to function as potent inhibitors of chitin (B13524) synthase, an essential enzyme in fungi, which explains their antifungal activity nih.gov. Other derivatives of the same core structure act as dual inhibitors of the Janus kinase (JAK) family members TYK2 and JAK1, key components in cytokine signaling pathways implicated in inflammation researchgate.net.

In the realm of neuroscience, derivatives of 1-oxa-8-azaspiro[4.5]decane have been developed as agonists for muscarinic acetylcholine (B1216132) receptors. Mechanistic studies showed that specific compounds in this class stimulate phosphoinositide hydrolysis in rat hippocampal slices, indicating partial agonistic activity at M1 muscarinic receptors nih.gov. Other related spirocycles, the 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, were found to function as alpha-adrenergic blockers, with some showing selectivity for α1 or α2 adrenoceptors nih.gov. The high affinity and specific binding of various fluorinated 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane derivatives to σ1 receptors have been confirmed through in vitro binding assays, biodistribution studies, and ex vivo autoradiography nih.govnih.gov.

Table 2: Investigated Biological Mechanisms of Azaspiro[4.5]decane Derivatives

Derivative Class Investigated Mechanism of Action Reference
2,8-Diazaspiro[4.5]decan-1-one Derivatives Inhibition of chitin synthase nih.gov
2,8-Diazaspiro[4.5]decan-1-one Derivatives Dual inhibition of TYK2/JAK1 kinases researchgate.net
1-Oxa-8-azaspiro[4.5]decane Derivatives Partial agonism of M1 muscarinic receptors; stimulation of phosphoinositide hydrolysis nih.gov
1-Oxa-8-azaspiro[4.5]decane Derivatives High-affinity binding to sigma-1 (σ1) receptors nih.gov
1,4-Dioxa-8-azaspiro[4.5]decane Derivatives Specific binding to sigma-1 (σ1) receptors in tumor models nih.gov

Enzyme and Receptor Interaction Studies

Research into derivatives of the azaspiro[4.5]decane scaffold has revealed a broad range of biological activities, highlighting its utility in targeting diverse enzyme and receptor systems. The unique spirocyclic structure is a key feature in the development of potent and selective modulators for various therapeutic targets.

The endocannabinoid system (ECS) is a complex biological system involved in regulating a multitude of physiological and cognitive processes, including pain sensation, mood, appetite, and memory. wikipedia.org It primarily consists of cannabinoid receptors (CB1 and CB2), endogenous lipid-based neurotransmitters known as endocannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol), and the enzymes that synthesize and degrade them. wikipedia.orgjyi.orgescholarship.org The ECS is a significant target for therapeutic drug development. escholarship.org

However, based on available scientific literature, there is currently no prominent research demonstrating the direct modulation of the endocannabinoid system by compounds featuring the 8-azaspiro[4.5]decan-1-one core.

The azaspiro[4.5]decane scaffold has been successfully utilized to create ligands for serotonin (B10506) receptors, particularly the 5-HT1A subtype, which is implicated in mood and anxiety disorders. nih.govmdpi.com Researchers have synthesized analogs of the known anxiolytic drug buspirone (B1668070) incorporating this spiro-cyclic structure.

One such derivative, 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro-[4.5]decane-7,9-dione , was found to be a potent 5-HT1A receptor ligand, equipotent to buspirone itself. nih.gov Behavioral studies confirmed that this compound shares a functional profile with buspirone at 5-HT1A receptors. nih.gov This research suggests that the terminal, bulky cycloimide moiety of the azaspiro-decane structure, along with a basic nitrogen atom, are key components for bioactive complex formation with 5-HT1A receptors. nih.gov

Table 1: Azaspiro[4.5]decane Derivatives Targeting Serotonin Receptors

Compound Name Target Receptor Activity Profile

The 1-oxa-8-azaspiro[4.5]decane skeleton, a close analog of the core scaffold, has been instrumental in the development of novel muscarinic agonists. These compounds have been primarily investigated for their potential in treating dementia of the Alzheimer's type by targeting central muscarinic M1 and M2 receptors.

Systematic modifications of the lead compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, led to the discovery of derivatives with preferential affinity for M1 over M2 receptors. Notably, compounds (-)-2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (YM954) and (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (YM796) were identified as partial agonists for M1 muscarinic receptors, demonstrating the ability to stimulate phosphoinositide hydrolysis in rat hippocampal slices. nih.gov Pharmacological studies showed that these compounds could reverse cognitive impairment in animal models. nih.gov YM796, in particular, showed relatively weak activity at M2 and/or M3 receptors, which are associated with side effects like tremor and hypothermia, suggesting a favorable profile. nih.gov

Table 2: 1-Oxa-8-azaspiro[4.5]decane Derivatives as Muscarinic Agonists

Compound Name Target Receptors Key Findings
YM796 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) M1 (agonist) Stimulated phosphoinositide hydrolysis; reversed cognitive impairment; relatively weak M2/M3 agonistic activity. nih.gov

Cholecystokinin (CCK) receptors are divided into two main subtypes: CCKA (alimentary) and CCKB (brain). wikipedia.org The CCKA receptors are primarily located in the gastrointestinal tract, regulating functions like pancreatic secretion, while CCKB receptors are concentrated in the central nervous system and are involved in anxiety and pain perception. wikipedia.org The development of antagonists for these receptors is a field of therapeutic interest for conditions ranging from gastrointestinal disorders to anxiety. wikipedia.orgnih.gov

Despite the active research in developing CCK receptor antagonists, literature from the conducted searches does not prominently feature compounds based on the this compound scaffold as ligands for either CCKA or CCKB receptors.

The azaspiro[4.5]decane scaffold has emerged as a crucial component in the design of potent and selective allosteric inhibitors of Protein Tyrosine Phosphatase, Non-Receptor Type 11 (PTPN11), also known as SHP2. SHP2 is a key signaling protein that plays a role in various cancers driven by receptor tyrosine kinases (RTK) and KRAS mutations. nih.gov

Structure-based design has led to the discovery of several potent SHP2 inhibitors incorporating a spirocyclic ring system. One such inhibitor, 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govnih.govmedchemexpress.comtriazin-4(3H)-one (PB17-026-01) , binds to an allosteric pocket in the SHP2 enzyme, stabilizing its auto-inhibited and inactive conformation. nih.gov Further optimization led to the discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414) , an orally bioavailable SHP2 inhibitor that potently suppresses the MAPK signaling pathway and tumor growth in preclinical models. nih.gov Another study explored azaspiro[4.5]decane and oxa-azaspiro[4.5]decane ring systems to improve compound permeability and activity. acs.org

Table 3: Azaspiro[4.5]decane Derivatives as SHP2 Inhibitors

Compound Name Target Enzyme Mechanism of Action
PB17-026-01 SHP2 Allosteric inhibitor; stabilizes the auto-inhibited, inactive conformation. nih.gov
IACS-15414 SHP2 Potent and orally bioavailable inhibitor; suppresses MAPK pathway signaling and tumor growth. nih.gov

The β3-adrenergic receptor (β3-AdrR) is involved in various physiological processes, including the regulation of lipolysis and bladder function. nih.gov Antagonists of this receptor are researched for various therapeutic applications. A well-known selective β3-adrenergic receptor antagonist is SR59230A . medchemexpress.comprobechem.comwikipedia.org

However, the chemical structure of SR59230A is not based on the azaspiro[4.5]decane framework. guidetopharmacology.org The conducted searches did not identify any compounds with an this compound or related azaspiro[4.5]decane scaffold that act as antagonists for the β3-adrenergic receptor.

Studies on Antiviral Activity (e.g., Human Coronavirus 229E)

The versatility of the azaspiro scaffold extends to antiviral drug development. A series of 1-thia-4-azaspiro[4.5]decan-3-ones were synthesized and assessed for their antiviral properties against Human Coronavirus 229E (HCoV-229E), one of the viruses responsible for the common cold. nih.gov

The study revealed that specific substitutions on the azaspiro[4.5]decane ring were crucial for activity. Seven compounds from the series demonstrated inhibitory effects on HCoV-229E replication with low cytotoxicity. nih.gov The most active compound was identified as N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8n), which exhibited an effective concentration (EC₅₀) of 5.5 µM. nih.gov This finding underscores the potential of the 1-thia-4-azaspiro[4.5]decan-3-one framework as a valuable starting point for the discovery of novel anti-coronavirus agents. nih.gov

Table 2: Anti-Coronavirus (HCoV-229E) Activity of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives

CompoundActivity against HCoV-229EEC₅₀ (µM)Reference
7mActive- nih.gov
7nActive- nih.gov
8kActive- nih.gov
8lActive- nih.gov
8mActive- nih.gov
8nActive5.5 nih.gov
8pActive- nih.gov

Investigations into Potential Therapeutic Properties in Neurological Disorders

Derivatives of the azaspiro scaffold have been investigated for their potential in treating neurological disorders by targeting specific central nervous system receptors. A series of 1-oxa-8-azaspiro[4.5]decane derivatives were designed and synthesized as selective ligands for the sigma-1 (σ₁) receptor, which is implicated in conditions such as Alzheimer's disease and depression. researchgate.netnih.gov

These ligands demonstrated high binding affinity for σ₁ receptors, with inhibition constants (Ki) in the nanomolar range. researchgate.netnih.gov Compound 8 from one such study showed the best selectivity and was chosen for further development as a potential imaging agent for positron emission tomography (PET) to map σ₁ receptors in the brain. nih.govkisti.re.kr The high brain uptake observed in preclinical studies suggests that this scaffold is promising for developing therapeutics and diagnostic tools for neurological diseases. nih.gov

Table 3: Binding Affinity of 1-Oxa-8-azaspiro[4.5]decane Derivatives for Sigma-1 Receptors

CompoundKi (σ₁) (nM)Selectivity (Ki(σ₂)/Ki(σ₁))Reference
Compound 80.61 - 12.0 (range for series)2 - 44 (range for series) researchgate.net
[¹⁸F]8High brain uptake demonstratedSignificantly reduced by pretreatment nih.gov

Anticancer and Antimicrobial Activity Studies

The broad biological activity of the azaspiro scaffold is further highlighted by extensive research into its anticancer and antimicrobial properties.

Anticancer Activity: Several studies have focused on synthesizing 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives and evaluating their efficacy against various cancer cell lines. mdpi.comnih.govnih.gov These compounds have consistently shown moderate to potent antitumor activity. mdpi.comnih.gov For instance, compound 11h was identified as a highly effective agent against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cells. mdpi.comnih.gov In another study, compound 8d showed the strongest cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC₅₀ of 0.10 µM. nih.gov These results establish the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione structure as a promising pharmacophore for the development of new anticancer drugs. mdpi.comnih.gov

Table 4: Anticancer Activity of Selected 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
11hA549 (Lung)0.19 mdpi.comnih.gov
11hMDA-MB-231 (Breast)0.08 mdpi.comnih.gov
11hHeLa (Cervical)0.15 mdpi.comnih.gov
6dA549 (Lung)0.26 nih.gov
8dMDA-MB-231 (Breast)0.10 nih.gov
6bHeLa (Cervical)0.18 nih.gov

Antimicrobial Activity: The azaspiro scaffold has also been utilized as a bioisostere to modify existing antibiotics, aiming to improve their properties. In one study, the morpholine (B109124) ring of the antibiotic linezolid (B1675486) was replaced with a 2-oxa-6-azaspiro[3.3]heptane moiety. nih.gov This modification led to the creation of novel analogs with both antibacterial and antitubercular activities. nih.gov Compound 22 from this series showed an antibacterial profile similar to linezolid against a panel of bacteria, while the N-acetyl derivative 18 displayed a comparable antitubercular profile. nih.gov This successful application demonstrates the utility of azaspiro substructures in the medicinal chemistry of antimicrobial agents. nih.gov

Applications in Materials Science

While azaspiro compounds possess unique three-dimensional structures that are of interest to chemists, the current body of scientific literature does not specify applications of this compound or its close derivatives in the field of materials science. ontosight.ai Research has predominantly focused on the synthesis of these compounds and their biological activities for potential therapeutic use. nih.gov

Compound Reference Table

Role in Biochemical Research for Studying Cellular Signaling Pathways

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design and synthesis of modulators of various cellular signaling pathways. Its three-dimensional spirocyclic nature allows for the precise spatial orientation of functional groups, leading to potent and selective interactions with biological targets. Researchers have extensively utilized this scaffold to develop chemical probes and potential therapeutic agents for dissecting complex signaling cascades involved in a multitude of physiological and pathological processes.

Modulation of Kinase Signaling Pathways

The this compound core has been instrumental in the development of potent inhibitors for several protein kinases, which are key regulators of cellular processes.

One significant area of research has been the targeting of Receptor-Interacting Protein Kinase 1 (RIPK1), a crucial mediator of necroptosis, a form of programmed cell death implicated in inflammatory diseases. nih.gov Through virtual screening and subsequent chemical optimization, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent RIPK1 inhibitors. nih.gov Notably, compound 41 from this series demonstrated significant inhibitory activity against RIPK1 with a half-maximal inhibitory concentration (IC50) of 92 nM and exhibited a strong anti-necroptotic effect in U937 cells. nih.gov This research highlights the utility of the spirocyclic scaffold in generating specific inhibitors to study and potentially control necroptotic signaling.

Another kinase target explored using this scaffold is Apoptosis Signal-regulating Kinase 1 (ASK1), which plays a pivotal role in stress-induced signaling pathways leading to apoptosis and inflammation. While not a direct derivative of this compound, the principles of using heterocyclic scaffolds to target kinases are well-illustrated by the identification of benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one derivatives as ASK1 inhibitors. nih.gov This underscores the broader applicability of designing rigid, three-dimensional structures to achieve potent and selective kinase inhibition.

Probing G-Protein Coupled Receptor (GPCR) Function

The this compound framework has also been successfully employed to create ligands for G-protein coupled receptors (GPCRs), the largest family of cell surface receptors that transmit extracellular signals into the cell.

A notable example is the development of selective ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein involved in the modulation of various signaling pathways, including those related to neuroprotection and cancer. researchgate.netnih.gov Researchers have synthesized and evaluated a series of 1-oxa-8-azaspiro[4.5]decane derivatives, demonstrating their high affinity for σ1 receptors with dissociation constants (Ki) in the nanomolar range. researchgate.netnih.gov For instance, one such derivative, compound 8 , was found to have a Ki of 0.61–12.0 nM for the σ1 receptor and was subsequently radiolabeled with fluorine-18 (B77423) to serve as a positron emission tomography (PET) tracer for imaging σ1 receptor distribution in the brain. researchgate.netnih.gov This demonstrates the role of the scaffold in creating tools for the in vivo study of receptor localization and function.

Furthermore, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been developed as high-affinity σ1 receptor ligands with low lipophilicity, making them suitable for imaging tumors where σ1 receptors are often overexpressed. consensus.app The compound 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane ([18F]5a) showed high affinity (Ki = 5.4 nM) and was successfully used for PET imaging of human carcinoma and melanoma xenografts in mice. consensus.app

In the realm of muscarinic acetylcholine receptors, another important class of GPCRs, 1-oxa-8-azaspiro[4.5]decane derivatives have been investigated as M1 muscarinic agonists. nih.gov The compound 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17) and its analogs were synthesized and shown to have a preferential affinity for M1 receptors over M2 receptors. nih.gov Notably, the (-)-isomer of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (29) was found to stimulate phosphoinositide hydrolysis, a key downstream signaling event of M1 receptor activation, indicating its partial agonistic activity. nih.gov

The following table summarizes the key research findings on the application of this compound derivatives in studying cellular signaling pathways:

Compound ClassTargetKey FindingsResearch Focus
2,8-Diazaspiro[4.5]decan-1-one derivativesRIPK1Identification of potent inhibitors (e.g., compound 41 with IC50 = 92 nM) that block necroptosis. nih.govKinase Signaling
1-Oxa-8-azaspiro[4.5]decane derivativesSigma-1 ReceptorDevelopment of high-affinity ligands (Ki = 0.61–12.0 nM) and PET tracers for brain imaging. researchgate.netnih.govGPCR Signaling
1,4-Dioxa-8-azaspiro[4.5]decane derivativesSigma-1 ReceptorCreation of a PET ligand ([18F]5a, Ki = 5.4 nM) for tumor imaging. consensus.appGPCR Signaling
1-Oxa-8-azaspiro[4.5]decane derivativesM1 Muscarinic ReceptorSynthesis of selective partial agonists that stimulate phosphoinositide hydrolysis. nih.govGPCR Signaling

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methods

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to access enantiomerically pure forms of 8-azaspiro[4.5]decan-1-one and its derivatives is a critical area of ongoing research.

Recent advancements have focused on catalytic asymmetric reactions to control the formation of stereocenters within the spirocyclic framework. For instance, chiral bifunctional sulfide-catalyzed bromolactonizations have been successfully employed for the enantioselective synthesis of related α-spiro-γ-lactones, providing a potential pathway for creating optically active this compound building blocks. nii.ac.jp Another promising strategy involves the Prins cyclization, which has been used to construct functionalized spirooxindole pyrans with high stereoselectivity, a method that could be adapted for the synthesis of azaspiro compounds. nih.govscite.ai The development of novel catalysts and reaction conditions that afford high yields and excellent diastereomeric and enantiomeric ratios is a key objective. acs.org The use of biocatalysis, employing engineered enzymes, also presents a scalable and environmentally friendly approach to achieving stereodivergent synthesis of azaspirocycles. acs.org

Exploration of New Structural Modifications for Enhanced Activity and Selectivity

To improve the therapeutic potential of this compound-based compounds, researchers are actively exploring a variety of structural modifications. These modifications aim to enhance biological activity, improve selectivity for specific targets, and optimize pharmacokinetic properties.

Systematic modifications of the 8-azaspiro[4.5]decane skeleton have yielded compounds with preferential affinity for certain receptors. nih.gov For example, the introduction of different substituents on the pyrrolidine (B122466) or cyclohexanone (B45756) ring can significantly impact receptor binding and functional activity. nih.gov Structure-activity relationship (SAR) studies are crucial in guiding these modifications. For instance, in a series of 1-oxa-8-azaspiro[4.5]decanes, the introduction of an ethyl group at the 2-position and a methylene (B1212753) group at the 3-position led to compounds with preferential affinity for M1 muscarinic receptors over M2 receptors. nih.gov Furthermore, the synthesis and evaluation of derivatives with different heterocyclic rings fused to the spiro center are being investigated to explore new chemical space and identify novel biological activities. nih.gov The replacement of the ketone functionality with other groups, such as oximes or dithioketals, has also been shown to modulate activity and selectivity. nih.gov

Modification Strategy Example Observed Effect Reference
Alkyl Substitution2-ethyl analogue of a 1-oxa-8-azaspiro[4.5]decan-3-one derivativePreferential affinity for M1 over M2 muscarinic receptors nih.gov
Functional Group Interconversion3-methylene and 3-oxime analoguesPreferential affinity for M1 receptors and potent antiamnesic activity nih.gov
Spiro Ring Variation1,5-Dioxa-9-azaspiro[5.5]undecane derivativesNanomolar affinity for σ1 receptors nih.gov

Integration of Azaspiro[4.5]decan-1-one Scaffolds into Advanced Drug Delivery Systems

The unique physicochemical properties of spirocycles, such as increased three-dimensionality and metabolic stability, make them attractive candidates for incorporation into advanced drug delivery systems. bldpharm.com The rigid this compound scaffold can serve as a core structure for the development of novel drug conjugates and targeted delivery vehicles.

Researchers are exploring the conjugation of this compound derivatives to polymers, peptides, or antibodies to create targeted drug delivery systems. quora.com These systems can potentially enhance the therapeutic index of potent drugs by delivering them specifically to the site of action, thereby reducing systemic toxicity. The functional groups on the azaspiro[4.5]decan-1-one core, such as the ketone or the secondary amine, provide convenient handles for chemical modification and conjugation. activate-scientific.com For example, derivatization of the amine group can be used to attach linkers for conjugation to drug molecules or targeting ligands.

Computational Design and Optimization of Azaspiro[4.5]decan-1-one Derivatives

Computational, or in silico, methods are becoming increasingly integral to the drug discovery process, enabling the rational design and optimization of new drug candidates. youtube.com These approaches are being applied to the this compound scaffold to accelerate the discovery of novel derivatives with improved therapeutic profiles.

Molecular modeling techniques, such as docking studies, are used to predict the binding interactions between this compound derivatives and their biological targets. youtube.com This information helps in understanding the structure-activity relationships and in designing new molecules with enhanced affinity and selectivity. youtube.com Density functional theory (DFT) calculations can be employed to investigate the electronic properties and reactivity of these compounds, providing insights into their chemical behavior. nih.gov Furthermore, in silico methods can be used to predict the pharmacokinetic properties of new derivatives, such as absorption, distribution, metabolism, and excretion (ADME), helping to prioritize compounds with favorable drug-like properties for synthesis and experimental testing. nih.gov The use of computational tools allows for the screening of large virtual libraries of this compound derivatives, saving time and resources in the early stages of drug discovery. youtube.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Azaspiro[4.5]decan-1-one and its derivatives?

  • Methodological Answer : The synthesis of this compound derivatives typically involves spirocyclization reactions using ketones or aldehydes under acidic or catalytic conditions. For example, brominated thiophene sulfonyl derivatives can be synthesized via nucleophilic substitution at the spirocyclic nitrogen, requiring anhydrous conditions and catalysts like triethylamine . Standard protocols for analogous spiro compounds (e.g., 8-(bicyclo[1.1.1]pentan-1-yl)-1,4-dioxa-8-azaspiro[4.5]decane) involve stepwise alkylation and cyclization, yielding ~52% isolated product .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography remains the gold standard for unambiguous structural confirmation. For example, the bond angles and torsion angles of related compounds (e.g., 8-Ethyl-2-hydroxy-2-methyl-4-morpholinioethyl-1-thia-4-azaspiro[4.5]decan-3-one) were resolved using SHELX software, with mean C–C bond lengths of 1.54 Å and R-factor = 0.035 . Complementary techniques include 1^1H/13^{13}C NMR (e.g., sp3^3 carbons at δ 25–50 ppm) and HRMS for molecular weight validation .

Advanced Research Questions

Q. How can conformational dynamics of the spirocyclic ring system be quantitatively analyzed?

  • Methodological Answer : Cremer-Pople puckering coordinates are used to quantify ring non-planarity. For a six-membered azaspiro ring, the puckering amplitude (qq) and phase angle (φφ) are calculated from Cartesian coordinates of ring atoms, with deviations from planarity analyzed via least-squares planes. This method avoids approximations inherent in torsion-angle-based analyses and is critical for understanding steric strain in derivatives .

Q. What experimental designs are suitable for resolving contradictory reactivity data in spirocyclic compounds?

  • Methodological Answer : Factorial design (e.g., 2k^k designs) allows systematic testing of variables (e.g., solvent polarity, temperature, catalyst loading). For example, in optimizing sulfonation reactions of 8-azaspiro derivatives, factors like reaction time (12–48 hrs) and solvent (DMF vs. THF) can be tested to identify interactions causing yield discrepancies . Statistical tools (ANOVA) are then applied to isolate significant variables .

Q. How can computational methods predict biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with targets like enzymes or receptors. For instance, Buspirone (an 8-azaspiro derivative) binds serotonin receptors via hydrogen bonding with Asp112 and hydrophobic interactions with Phe330. DFT calculations (B3LYP/6-31G*) further optimize ligand geometries and predict binding affinities .

Q. What strategies mitigate challenges in crystallizing this compound derivatives for structural studies?

  • Methodological Answer : Co-crystallization with stabilizing agents (e.g., crown ethers) or using high-throughput screening (HTS) with 96-well plates and varied precipitant conditions (PEGs, salts) can improve crystal quality. SHELXD and SHELXE pipelines are robust for phase determination in small-molecule crystals, even with twinned or low-resolution data .

Data Analysis and Reproducibility

Q. How should researchers address inconsistencies in pharmacological data across studies?

  • Methodological Answer : Meta-analysis of dose-response curves (e.g., Hill slopes, EC50_{50}) and strict adherence to assay protocols (e.g., cell line consistency, incubation times) reduce variability. For example, discrepancies in enzyme inhibition (IC50_{50}) may arise from differences in buffer pH or ATP concentrations, requiring validation via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What validation steps ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer : Detailed reporting of reaction conditions (e.g., moisture sensitivity, inert gas use) and characterization data (e.g., NMR peak integration, HPLC purity ≥95%) is critical. Cross-validation with independent labs using shared reference samples (e.g., 8-methyl-2,8-diazaspiro[4.5]decan-3-one) confirms procedural accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.